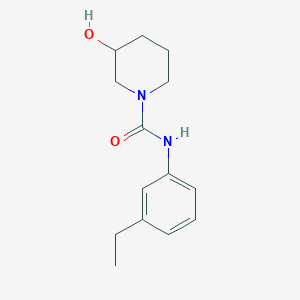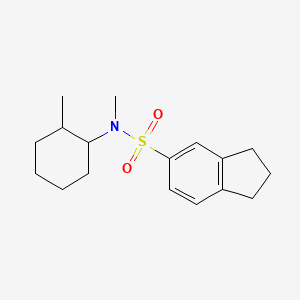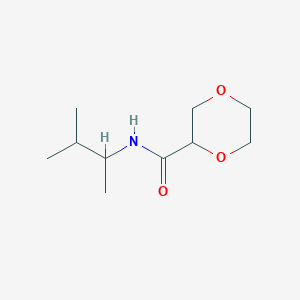
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide, also known as MDBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDBD is a cyclic amide that contains a dioxane ring and a methylbutyl group, making it a unique chemical compound.
Mechanism of Action
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide is believed to exert its pharmacological effects by interacting with the GABA-A receptor, which is a receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA). N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the ability to reduce seizures in animal models of epilepsy, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has several advantages for use in lab experiments, including its ability to selectively target the GABA-A receptor and its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide, including the development of more selective GABA-A receptor modulators, the investigation of its potential as an antitumor agent, and the exploration of its effects on other physiological systems. Additionally, the development of more efficient synthesis methods for N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide could lead to increased availability for research purposes.
Synthesis Methods
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-2-butanone, sodium hydride, and ethyl oxalyl chloride, followed by the addition of sodium methoxide and 1,2-dibromoethane. The resulting product is then treated with sodium hydroxide to form N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide.
Scientific Research Applications
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory properties.
properties
IUPAC Name |
N-(3-methylbutan-2-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)8(3)11-10(12)9-6-13-4-5-14-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJPUSUVGYPJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
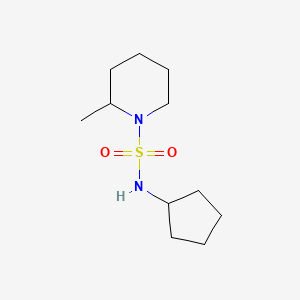
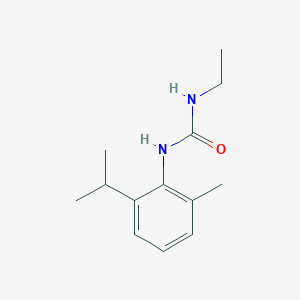
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

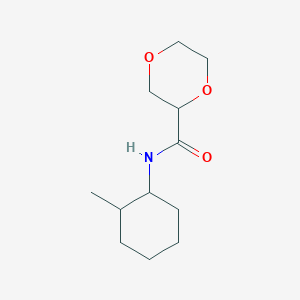
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

